2-Chloro-5-isopropoxypyridine

Description

BenchChem offers high-quality 2-Chloro-5-isopropoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-isopropoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

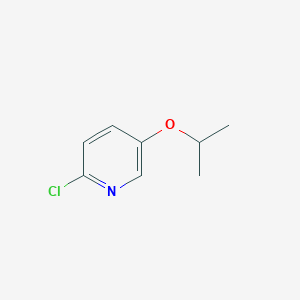

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKKOEVIWJUAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858618 | |

| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204483-99-7 | |

| Record name | 2-Chloro-5-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-isopropoxypyridine physical properties

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-isopropoxypyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules. For researchers in pharmaceutical and agrochemical development, halogenated pyridines are foundational scaffolds. The specific arrangement of the chloro, isopropoxy, and nitrogen functionalities in this molecule offers a unique combination of reactivity and structural properties. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, providing a reactive handle for molecular elaboration. The isopropoxy group at the 5-position modulates the electronic properties of the pyridine ring and can influence the pharmacokinetic profile of derivative compounds.

This guide provides a comprehensive overview of the core physical properties of 2-Chloro-5-isopropoxypyridine, outlines the standard methodologies for its characterization, and discusses its handling and application, offering a field-proven perspective for scientists engaged in synthesis and drug discovery.

Core Physical and Chemical Properties

The fundamental physical properties of a compound are the cornerstone of its application in synthesis, dictating reaction conditions, purification strategies, and formulation. 2-Chloro-5-isopropoxypyridine is typically supplied as a liquid with high purity, suitable for precise synthetic applications.[1]

A summary of its key identifiers and known physical properties is presented below. It is important to note that while core identifiers are well-documented, experimentally determined values for properties such as boiling point and density are not consistently available in public literature, indicating a potential data gap for this specific reagent.

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-(propan-2-yloxy)pyridine | [1] |

| Synonyms | 2-Chloro-5-[(propan-2-yl)oxy]pyridine | [1] |

| CAS Number | 1204483-99-7 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Purity | ≥98% | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| InChI Key | LXKKOEVIWJUAQA-UHFFFAOYSA-N | [1] |

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of a starting material is a non-negotiable tenet of synthetic chemistry. A multi-technique spectroscopic approach is required for the unambiguous structural validation of 2-Chloro-5-isopropoxypyridine.

The Causality Behind the Workflow

The logical workflow for characterization is designed to be a self-validating system. Mass spectrometry first confirms the molecular mass, while infrared spectroscopy identifies the key functional groups present. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic connectivity, confirming the precise isomeric arrangement.

Caption: Logical workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to verify the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): For C₈H₁₀ClNO, the monoisotopic mass is approximately 171.04 g/mol .

-

Key Validation Point (Trustworthiness): The presence of a single chlorine atom provides a definitive isotopic signature. The spectrum should exhibit two peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2 peak). This 3:1 ratio is a critical validation checkpoint. Ionization techniques like Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 172.

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups. For 2-Chloro-5-isopropoxypyridine, the spectrum is expected to show:

-

~2850-3000 cm⁻¹: C-H stretching from the isopropyl and pyridine ring moieties.

-

~1450-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1200-1300 cm⁻¹: C-O-C stretching from the isopropoxy ether linkage. This is a key diagnostic peak.

-

~700-850 cm⁻¹: C-Cl stretching, confirming the halogen's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework.

-

¹H NMR:

-

Isopropyl Group: A septet (one proton, -O-CH(CH₃)₂) integrating to 1H and a doublet (six protons, -CH(CH₃)₂) integrating to 6H are expected. The chemical shift of the septet would be downfield due to the adjacent oxygen.

-

Pyridine Ring: Three distinct signals in the aromatic region (~7.0-8.5 ppm) are expected, corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, doublet of doublets) and coupling constants will confirm their relative positions (ortho, meta, para coupling).

-

-

¹³C NMR:

-

The spectrum should show 8 distinct carbon signals.

-

Isopropyl Group: Two signals in the aliphatic region.

-

Pyridine Ring: Five signals in the aromatic/heteroaromatic region, with the carbon attached to the chlorine (C2) being significantly affected by the halogen's electronegativity.

-

Experimental Protocols: Determining Core Properties

While specific data may be sparse, the methodologies to acquire them are standardized. Understanding the "why" behind a technique is crucial for interpreting data with confidence.

Determination of Boiling Point

The boiling point is a critical parameter for distillation-based purification and for setting temperature limits in reactions.

-

Protocol: Ebulliometry

-

Apparatus Setup: A small-scale distillation apparatus equipped with a high-precision thermometer or thermocouple is used.

-

Rationale: The sample is heated under controlled pressure (typically atmospheric or under vacuum). The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.

-

Self-Validation: A stable temperature plateau during a steady distillation confirms that a true boiling point has been reached, rather than the volatilization of mixed components. For high-purity substances like this, a sharp, stable boiling point is expected.

-

Caption: Workflow for Ebulliometry.

Handling, Safety, and Storage

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-isopropoxypyridine was not found, data from analogous chlorinated pyridine derivatives provide a strong basis for safe handling protocols. Compounds in this class may cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Inhalation: Avoid breathing vapors. If inhaled, move to fresh air.[2]

-

Skin/Eye Contact: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[2]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Applications in Pharmaceutical and Agrochemical Synthesis

2-Chloro-5-isopropoxypyridine is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the C-Cl bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions are pillars of modern drug discovery, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

The ability to use this compound to introduce a substituted pyridine ring into a larger molecule is highly valuable, as the pyridine scaffold is a well-known pharmacophore present in numerous approved drugs. Its derivatives are explored in the development of pharmaceuticals and next-generation crop protection agents.

References

-

PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

Chemsrc. 2-Chloro-5-isopropylpyridine | CAS#:68700-93-6. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Tony St John. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

Nowick, James S. Problems from Previous Years' Exams. UCLA Chemistry and Biochemistry. [Link]

-

Tradeindia. 2 Chloro Isopropyl Pyridine Boiling Point: 166 C. [Link]

-

The Organic Chemistry Tutor. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

Cheméo. Chemical Properties of 2-Chloro-5-nitropyridine (CAS 4548-45-2). [Link]

-

Merlic, Craig A. WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Chloro-5-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical structure, bonding, and reactivity of 2-Chloro-5-isopropoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust and insightful analysis for research and development applications.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the landscape of organic chemistry, renowned for their presence in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The electronic properties and versatile reactivity of the pyridine ring make it a privileged structure in drug design. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic profile, which in turn modulates its biological activity and physical properties.

Halogenated pyridines, in particular, serve as versatile intermediates in organic synthesis. The chlorine atom in compounds like 2-Chloro-5-isopropoxypyridine is a key functional group, acting as a leaving group in nucleophilic aromatic substitution reactions, thereby providing a gateway for the introduction of diverse molecular fragments.[1] This reactivity is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[2][3]

Molecular Structure and Conformation

The systematic IUPAC name for 2-Chloro-5-isopropoxypyridine delineates its core structure: a pyridine ring substituted with a chlorine atom at the second position and an isopropoxy group at the fifth position.

| Property | Value | Source |

| Molecular Formula | C8H10ClNO | (Predicted) |

| Molecular Weight | 171.62 g/mol | (Predicted) |

| IUPAC Name | 2-Chloro-5-isopropoxypyridine | - |

Below is a diagram illustrating the chemical structure of 2-Chloro-5-isopropoxypyridine.

Caption: Chemical structure of 2-Chloro-5-isopropoxypyridine.

While a specific crystal structure for 2-Chloro-5-isopropoxypyridine is not publicly available, analysis of related structures, such as 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, provides valuable insights into the expected bond lengths and angles.[4][5] The pyridine ring is anticipated to be largely planar. The C-Cl bond length and the bond angles around the substituted carbons are influenced by the electronic effects of the substituents and the inherent aromaticity of the pyridine ring. For instance, in 2-chloro-5-(chloromethyl)pyridine, the pyridine ring is nearly planar.[6][7]

Electronic Structure and Bonding: An In-depth Analysis

The electronic nature of 2-Chloro-5-isopropoxypyridine is a product of the interplay between the electronegative nitrogen atom, the aromatic pi-system, and the inductive and resonance effects of the chloro and isopropoxy substituents.

Hybridization and Sigma Bonding Framework

All carbon atoms and the nitrogen atom within the pyridine ring are sp² hybridized, forming a planar hexagonal framework of sigma (σ) bonds. The remaining p-orbitals on these atoms overlap to form the aromatic π-system. The chlorine atom is also considered to be sp² hybridized in this context to facilitate overlap with the ring's π-system. The oxygen atom of the isopropoxy group is sp³ hybridized, leading to a bent geometry, while the carbon atoms of the isopropyl group are sp³ hybridized, adopting a tetrahedral geometry.

Pi-System and Aromaticity

The pyridine ring possesses a delocalized π-electron system containing six electrons, fulfilling Hückel's rule for aromaticity (4n+2 π electrons, where n=1). The nitrogen atom contributes one electron to the π-system, and its lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring, not participating in aromaticity. This lone pair is responsible for the basic character of pyridine.

Influence of Substituents on Electronic Distribution

The chloro and isopropoxy groups significantly modulate the electron density of the pyridine ring through inductive and resonance effects.

-

2-Chloro Group: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution. Conversely, through its lone pairs, it can participate in resonance, donating electron density to the ring (+R effect). For halogens, the inductive effect generally outweighs the resonance effect.

-

5-Isopropoxy Group: The oxygen atom of the isopropoxy group is also electronegative, leading to an inductive withdrawal of electron density. However, the lone pairs on the oxygen atom can be delocalized into the pyridine ring, resulting in a strong electron-donating resonance effect (+R). This effect increases the electron density at the ortho and para positions relative to the isopropoxy group.

The combination of these effects results in a complex electronic landscape across the pyridine ring, influencing its reactivity in various chemical transformations.

Synthesis and Reactivity

While a specific, optimized synthesis for 2-Chloro-5-isopropoxypyridine is not detailed in the available literature, its preparation can be logically inferred from established synthetic routes for analogous substituted pyridines.

Proposed Synthetic Pathway

A plausible synthetic route would likely involve the nucleophilic substitution of a suitable precursor, such as 2,5-dichloropyridine or 2-chloro-5-hydroxypyridine, with isopropoxide.

Caption: Plausible synthetic routes to 2-Chloro-5-isopropoxypyridine.

The synthesis of related 2-chloro-5-substituted pyridines often involves multi-step processes, which may include chlorination of a corresponding hydroxypyridine or pyridine-N-oxide, or construction of the pyridine ring itself.[8][9][10][11]

Key Reactions and Reactivity Profile

The reactivity of 2-Chloro-5-isopropoxypyridine is dominated by the chemistry of the substituted pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. This makes it a prime site for substitution by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone of the synthetic utility of 2-chloropyridines.[1]

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. The combined electronic effects of the chloro and isopropoxy groups will direct incoming electrophiles. The activating isopropoxy group would favor substitution at positions ortho and para to it (positions 4 and 6), while the deactivating chloro group would disfavor substitution at adjacent positions.

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this scaffold.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Three distinct signals in the aromatic region, corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The coupling patterns (doublets and doublets of doublets) would be characteristic of a 2,5-disubstituted pyridine.

-

Isopropoxy Protons: A septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).

Predicted ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals for the five carbons of the pyridine ring and the carbon attached to the oxygen. The chemical shifts would be influenced by the electronegativity of the nitrogen and the substituents.

-

Isopropoxy Carbons: Signals corresponding to the methine and methyl carbons of the isopropoxy group.

Applications in Drug Discovery and Development

Substituted pyridines are integral to the development of a wide range of therapeutic agents.[3] The 2-chloro-5-substituted pyridine motif is found in numerous biologically active molecules. For instance, 2-chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of the insecticide imidacloprid.[6][7] The versatile reactivity of the chloro-substituent allows for the late-stage functionalization of drug candidates, enabling the rapid generation of compound libraries for biological screening.[17] The isopropoxy group can enhance metabolic stability and improve pharmacokinetic properties by masking a polar hydroxyl group and increasing lipophilicity.

Conclusion

2-Chloro-5-isopropoxypyridine represents a valuable, albeit less-documented, building block for chemical synthesis. Its structural and electronic properties, largely inferred from the behavior of analogous compounds, suggest a rich and versatile reactivity profile. The presence of the reactive 2-chloro substituent, combined with the modulating influence of the 5-isopropoxy group, makes it an attractive scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.

References

- (Predicted Molecular Formula and Weight)

-

Crystal structure of 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, C16H18ClNO | Request PDF. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

2-Chloro-5-isopropylpyridine | CAS#:68700-93-6. (n.d.). Chemsrc. Retrieved January 1, 2026, from [Link]

-

Crystal structure of 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, C16H18ClNO. (2025, September 22). De Gruyter. Retrieved January 1, 2026, from [Link]

-

2-Chloro-4-isopropylpyridine. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

1 H-and 13 C-NMR Spectroscopic Data of Compounds 2, 13, and 14 (600 and... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

2-Chloro-5-(chloromethyl)pyridine. (2011). PMC. Retrieved January 1, 2026, from [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved January 1, 2026, from [Link]

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 1, 2026, from [Link]

-

2-Chloro-N-isopropylisonicotinamide. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

2-Chloro-5-nitropyridine. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994, July 12). Google Patents.

-

(PDF) 2-Chloro-5-(chloromethyl)pyridine. (2011). ResearchGate. Retrieved January 1, 2026, from [Link]

-

(PDF) Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine. (2015). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Retrieved January 1, 2026, from [Link]

- Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.

-

The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]

- Method for preparing 2-chloro-5-substituted pyridine. (2012, July 4). Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved January 1, 2026, from [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Molecular Orbital Theory (MO Theory) | Organic Chemistry. (2020, September 3). YouTube. Retrieved January 1, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. forskning.ruc.dk [forskning.ruc.dk]

- 14. researchgate.net [researchgate.net]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Chloro-5-isopropoxypyridine: A Technical Guide

Introduction

2-Chloro-5-isopropoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating the molecular structure and confirming the identity of such compounds.

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-5-isopropoxypyridine. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to present a robust, predictive characterization. This approach mirrors the real-world workflow of research scientists when encountering a novel compound, blending theoretical knowledge with empirical data from related molecules to build a confident structural assignment.

Molecular Structure and Key Features

The structure of 2-Chloro-5-isopropoxypyridine forms the basis for all spectroscopic interpretation. The key features influencing its spectral properties are the pyridine ring, the electron-withdrawing chloro substituent at the 2-position, and the electron-donating isopropoxy group at the 5-position.

Caption: Molecular structure with atom numbering for NMR assignments.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For 2-Chloro-5-isopropoxypyridine, we expect to see signals corresponding to the three aromatic protons on the pyridine ring and the seven protons of the isopropoxy group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Doublet (d) | 1H | H-6 | The proton at C-6 is adjacent to the nitrogen atom, leading to significant deshielding. It will be split by the proton at C-4 (meta-coupling). |

| ~7.2-7.4 | Doublet of Doublets (dd) | 1H | H-4 | This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). The isopropoxy group at C-5 provides some shielding. |

| ~6.8-7.0 | Doublet (d) | 1H | H-3 | This proton is ortho to the electron-donating isopropoxy group, resulting in upfield shifting. It will be split by the proton at C-4. |

| ~4.5-4.7 | Septet (sept) | 1H | -OCH(CH₃)₂ | The methine proton is split by the six equivalent methyl protons. |

| ~1.3-1.4 | Doublet (d) | 6H | -OCH(CH₃)₂ | The six methyl protons are equivalent and are split by the single methine proton. |

Note: These are predicted chemical shifts. Actual values may vary slightly.

Causality in ¹H NMR: The chemical shifts of the aromatic protons are governed by the electronic effects of the substituents. The nitrogen atom and the chloro group are electron-withdrawing, which deshields (shifts downfield) the adjacent protons. Conversely, the isopropoxy group is electron-donating through resonance, which shields (shifts upfield) the ortho and para positions. This interplay results in the predicted chemical shift order of H-6 > H-4 > H-3. The splitting patterns (multiplicity) are dictated by the through-bond coupling between neighboring protons.

Caption: Primary predicted fragmentation pathways in EI-MS.

Experimental Methodologies

To obtain the spectroscopic data discussed, rigorous and standardized experimental protocols are necessary.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-5-isopropoxypyridine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of protons for accurate integration.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to obtain adequate signal intensity for all carbon atoms.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary and label the major peaks.

Protocol 3: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Analyze the resulting chromatogram to find the peak corresponding to the compound. Examine the mass spectrum of this peak, identify the molecular ion, and interpret the fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for 2-Chloro-5-isopropoxypyridine. By grounding these predictions in the fundamental principles of spectroscopy and drawing parallels with well-characterized analogous compounds, we have constructed a reliable framework for the structural elucidation and identity confirmation of this molecule. The detailed protocols provided herein offer a validated system for researchers to acquire high-quality experimental data, which can then be confidently matched against these predictive analyses.

References

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Navigating the Solubility Landscape of 2-Chloro-5-isopropoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Chloro-5-isopropoxypyridine in Chemical Synthesis

Substituted chloropyridines are pivotal building blocks in medicinal chemistry and agrochemical development. The presence of the chlorine atom provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups, while the substitution pattern on the pyridine ring dictates the molecule's physicochemical properties and biological activity.

2-Chloro-5-isopropoxypyridine, with its unique combination of a chloro substituent and an isopropoxy group, presents a promising scaffold for the development of novel therapeutic agents and crop protection agents. Its structural analogs have found applications as intermediates in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders and inflammation, as well as in the formulation of potent herbicides and fungicides.[1][2] Understanding the solubility of 2-Chloro-5-isopropoxypyridine is paramount for its effective utilization, from optimizing reaction conditions in aprotic or protic organic solvents to designing suitable formulations for biological assays and final product delivery.

Theoretical Principles Governing Solubility

The solubility of a solid solute, such as 2-Chloro-5-isopropoxypyridine, in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the interplay of intermolecular forces between the solute and solvent molecules. Key factors influencing solubility include:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents, such as alcohols and acetone, tend to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane and toluene, are more effective at dissolving nonpolar solutes via London dispersion forces. 2-Chloro-5-isopropoxypyridine possesses both polar (C-Cl bond, pyridine nitrogen) and nonpolar (isopropoxy group, aromatic ring) characteristics, suggesting it will exhibit a range of solubilities in different organic solvents.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute containing heteroatoms like nitrogen and oxygen. The nitrogen atom in the pyridine ring and the oxygen atom of the isopropoxy group in 2-Chloro-5-isopropoxypyridine can act as hydrogen bond acceptors.

-

Molecular Size and Shape: Generally, for a given homologous series, solubility decreases as the molecular weight and size increase, as larger molecules require more energy to be solvated.

-

Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.

Experimental Determination of Solubility

Precise and reproducible experimental determination of solubility is crucial for any chemical development program. The following section details the established methodologies for quantifying the solubility of 2-Chloro-5-isopropoxypyridine.

Materials and Apparatus

-

Solute: High-purity 2-Chloro-5-isopropoxypyridine

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

-

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

A schematic representation of the shake-flask method for determining the solubility of 2-Chloro-5-isopropoxypyridine.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloro-5-isopropoxypyridine to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Gravimetric Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g of solute per 100 g of solvent, or converted to molarity if the density of the solvent is known.

-

-

Chromatographic Analysis (Alternative to Gravimetric Analysis):

-

Prepare a series of standard solutions of 2-Chloro-5-isopropoxypyridine of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using a validated HPLC or GC method.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Analyze the diluted sample using the same chromatographic method.

-

Determine the concentration of 2-Chloro-5-isopropoxypyridine in the saturated solution from the calibration curve, accounting for the dilution factor.

-

Solubility Profile: Qualitative and Comparative Quantitative Data

While specific quantitative solubility data for 2-Chloro-5-isopropoxypyridine is not available in the literature, the solubility of structurally related chloropyridine derivatives can provide valuable insights for solvent selection and experimental design.

Qualitative Solubility Predictions

Based on its structure, 2-Chloro-5-isopropoxypyridine is expected to be:

-

Soluble in a range of common organic solvents, including chlorinated solvents (e.g., dichloromethane), ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and esters (e.g., ethyl acetate).

-

Sparingly soluble to insoluble in water due to the presence of the nonpolar isopropoxy group and the aromatic ring, which dominate over the polar contributions of the nitrogen and chlorine atoms.

-

Soluble in non-polar aromatic solvents like toluene, although to a lesser extent than in more polar organic solvents.

-

Less soluble in highly non-polar aliphatic hydrocarbons like hexane.

Quantitative Solubility Data for Structurally Related Compounds

The following table presents available solubility data for several chloropyridine analogs. This information can serve as a useful reference for estimating the solubility behavior of 2-Chloro-5-isopropoxypyridine.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 2-Chloropyridine | Water | 20 | 27 g/L | [3] |

| 2-Chloropyridine | Most Organic Solvents | Ambient | Miscible | [4] |

| 4-Chloropyridine | Water | Ambient | Slightly Soluble | [5] |

| 4-Chloropyridine | Ethanol | Ambient | Miscible | [5] |

| 2,5-Dichloropyridine | Petroleum Ether/Ethyl Acetate | Ambient | Soluble (qualitative) | [6] |

| 3,5-Dichloro-2-(trichloromethyl)pyridine | Acetone | 20 | 198 g/100 mL | [6] |

| 3,5-Dichloro-2-(trichloromethyl)pyridine | Methylene Chloride | 20 | 185 g/100 mL | [6] |

Note: Researchers are strongly advised to experimentally determine the solubility of 2-Chloro-5-isopropoxypyridine for their specific applications, as minor structural changes can significantly impact solubility.

Logical Framework for Solubility Investigation

The successful determination and application of solubility data rely on a logical and systematic approach. The following diagram illustrates the key relationships and considerations in a solubility study.

Diagram: Logical Framework for Solubility Investigation

A diagram illustrating the key factors and workflow in a comprehensive solubility investigation.

Conclusion

While direct quantitative solubility data for 2-Chloro-5-isopropoxypyridine remains to be published, this technical guide provides a robust framework for researchers to understand, determine, and apply its solubility characteristics. By leveraging the theoretical principles of solubility, employing standardized experimental protocols like the shake-flask method, and drawing comparative insights from structurally related compounds, scientists and drug development professionals can effectively navigate the solubility landscape of this promising synthetic intermediate. Accurate solubility data is an indispensable tool for accelerating the development of novel pharmaceuticals and agrochemicals, and the methodologies outlined herein provide a clear path to obtaining this critical information.

References

-

National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-isopropoxypyridine

Introduction: A Molecule Defined by Utility

The history of 2-Chloro-5-isopropoxypyridine is not one of a singular, celebrated discovery, but rather of its emergence as a valuable and versatile heterocyclic building block in the fields of medicinal chemistry and agrochemicals. Its importance lies in the strategic placement of its functional groups: a 2-chloro substituent, which is an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions, and a 5-isopropoxy group, which modulates lipophilicity and can engage in key binding interactions with biological targets. This guide provides an in-depth exploration of the logical synthetic pathways developed for this intermediate, focusing on the chemical principles that underpin these methodologies.

The synthesis of this molecule is not trivial and is typically approached through multi-step sequences. The two most logical and field-proven retrosynthetic disconnections involve either the late-stage chlorination of a pyridone precursor or the formation of the ether linkage on a pre-chlorinated pyridine ring.

Pathway A: Chlorination of a Pyridone Precursor

This is arguably the most common and reliable strategy for the synthesis of 2-Chloro-5-isopropoxypyridine. The logic of this pathway is to first construct the less reactive C-O bond of the isopropoxy ether and then convert the stable 2-pyridone tautomer into the more reactive 2-chloro derivative. This avoids potential side reactions that might occur if the chlorination step were performed earlier.

Workflow for Pathway A

Caption: Synthetic workflow via the pyridone chlorination route.

Step 1: Synthesis of the Precursor, 5-Isopropoxypyridin-2(1H)-one

The journey begins with the formation of the isopropoxy ether. A common starting material is 5-hydroxypyridine, which exists in equilibrium with its pyridone tautomer. The etherification is a classic Williamson Ether Synthesis, a robust SN2 reaction developed by Alexander Williamson in 1850.[1][2][3][4]

Causality of Experimental Choices:

-

Nucleophile Formation: The hydroxyl group of the 5-hydroxypyridin-2-one is not nucleophilic enough to attack an alkyl halide directly. A base, typically a mild one like potassium carbonate (K₂CO₃), is required to deprotonate the alcohol, forming the more potent alkoxide nucleophile.[1]

-

Alkylating Agent: 2-Bromopropane or 2-iodopropane are chosen as the source of the isopropyl group. While isopropyl halides are secondary and can undergo elimination, the SN2 pathway is generally favored under these conditions for ether formation.[5]

-

Solvent: A polar aprotic solvent like butanone (methyl ethyl ketone) or DMF is used to dissolve the reactants and facilitate the SN2 mechanism without interfering by solvating the nucleophile too strongly.[1]

Experimental Protocol: Williamson Ether Synthesis of 5-Isopropoxypyridin-2(1H)-one

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxypyridin-2(1H)-one (1.0 eq.), finely pulverized potassium carbonate (2.0 eq.), and butanone to form a stirrable slurry.

-

Reagent Addition: Add 2-bromopropane (1.2 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield 5-isopropoxypyridin-2(1H)-one.

Step 2: Deoxychlorination with Phosphorus Oxychloride (POCl₃)

The final step in this pathway is the conversion of the 2-pyridone to the 2-chloropyridine. This is a deoxychlorination reaction, for which phosphorus oxychloride (POCl₃) is the classic and most effective reagent for nitrogen heterocycles.[6] Thionyl chloride (SOCl₂) can also be used, but POCl₃ is generally preferred for this class of substrates.[6]

Mechanism Insight: The reaction does not proceed by a simple SN2 displacement of the hydroxyl group. Instead, the oxygen of the pyridone attacks the electrophilic phosphorus atom of POCl₃, forming a dichlorophosphate intermediate. This transforms the oxygen into an excellent leaving group. A chloride ion, either from the POCl₃ itself or from dissociated species, then acts as a nucleophile, attacking the C2 position of the pyridine ring and displacing the dichlorophosphate group to yield the final product. The reaction is often performed at elevated temperatures to drive it to completion.[7]

Experimental Protocol: Chlorination of 5-Isopropoxypyridin-2(1H)-one

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolving HCl), place 5-isopropoxypyridin-2(1H)-one (1.0 eq.).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 eq.). The reaction can be run neat or in a high-boiling inert solvent. Sometimes, a catalytic amount of a tertiary amine or DMF is added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture carefully. Under vigorous stirring, slowly pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

-

Neutralization & Extraction: Carefully neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of 8-9.[8] Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves forming the ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach starts with a di-halogenated pyridine, such as 2,5-dichloropyridine, and introduces the isopropoxy group by displacing one of the chloro substituents.

Workflow for Pathway B

Caption: Synthetic workflow via Nucleophilic Aromatic Substitution.

Causality of Experimental Choices:

-

Substrate Activation: The pyridine ring is naturally electron-deficient, which makes it susceptible to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms further activates the ring for SNAr.[9][10]

-

Regioselectivity: In 2,5-dichloropyridine, the positions are not electronically equivalent. Nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring. However, achieving high regioselectivity for substitution at the 5-position over the 2-position can be challenging and may lead to mixtures of isomers, making this route potentially less efficient than Pathway A from a purification standpoint.[11]

-

Nucleophile: Sodium isopropoxide, a strong nucleophile, is required. It is typically prepared by reacting sodium metal or sodium hydride with isopropanol.

Experimental Protocol: SNAr Reaction

-

Nucleophile Preparation: In a dry, inert-atmosphere flask, carefully add sodium hydride (1.1 eq.) to anhydrous isopropanol (which acts as both reagent and solvent). Stir until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.

-

Reagent Addition: Add 2,5-dichloropyridine (1.0 eq.) to the solution of sodium isopropoxide.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring by GC-MS for the formation of the product and any isomeric byproducts.

-

Workup and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification to separate the desired 2-chloro-5-isopropoxypyridine from the isomeric 5-chloro-2-isopropoxypyridine and any remaining starting material typically requires careful column chromatography.

Comparative Summary and Field Insights

| Parameter | Pathway A: Pyridone Chlorination | Pathway B: Nucleophilic Aromatic Substitution (SNAr) |

| Key Transformation | Deoxychlorination of a 2-pyridone | Nucleophilic displacement of a halide |

| Starting Materials | 5-Hydroxypyridin-2-one, 2-Bromopropane | 2,5-Dichloropyridine, Isopropanol, NaH |

| Key Reagents | K₂CO₃, POCl₃ | Sodium Isopropoxide |

| Major Advantages | Generally higher regioselectivity, leading to a cleaner product profile and easier purification. | Potentially shorter route if 2,5-dichloropyridine is readily available. |

| Major Challenges | Handling of POCl₃ and its highly exothermic quench. Multi-step process. | Potential for formation of isomeric products, complicating purification and lowering the effective yield. |

| Industrial Scalability | Favorable due to high selectivity. POCl₃ handling is well-established but requires specialized equipment. | Less favorable due to potential separation issues of isomers, which is costly at scale. |

Expert Commentary: For laboratory and industrial-scale synthesis where product purity and process robustness are paramount, Pathway A is the superior and more commonly employed strategy . The high regioselectivity afforded by building the ether first and chlorinating last outweighs the challenges of handling phosphorus oxychloride. The SNAr route (Pathway B) remains a viable alternative, particularly for exploratory chemistry where small quantities are needed and purification by preparative chromatography is feasible, but it is less ideal for large-scale production due to the inherent risk of isomer formation.

References

-

University of California, Irvine. The Williamson Ether Synthesis. Available at: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

- Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.

- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

- Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

-

Ningbo Inno Pharmchem Co.,Ltd. 2-Chloro-5-nitropyridine: A Versatile Intermediate. Available at: [Link]

-

AbacipharmTech. 2-Bromo-5-isopropylpyridine. Available at: [Link]

- Google Patents. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.

-

PubChem. 2-Bromo-5-isopropylpyridine. Available at: [Link]

-

Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. Available at: [Link]

-

SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. Available at: [Link]

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

YouTube. nucleophilic aromatic substitutions. (2019). Available at: [Link]

-

ResearchGate. How should I proceed in Chlorination using POCl3?. (2014). Available at: [Link]

- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017). Available at: [Link]

- Google Patents. CN102532007B - Method for preparing 2-chloro-5-substituted pyridine.

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Deoxychlorination. Available at: [Link]

- Google Patents. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-5-chloromethylpyridine: Essential Chemical for R&D and Production. Available at: [Link]

-

YouTube. Synthetic Routes 2. (2016). Available at: [Link]

-

SciSpace. Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. Available at: [Link]

-

ResearchGate. Reaction scheme for the preparation of derivative with 5‐isopropyl and.... Available at: [Link]

-

MDPI. Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. (2023). Available at: [Link]

-

ResearchGate. Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. (2020). Available at: [Link]

- Google Patents. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2.

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Reactivity Profile of 2-Chloro-5-isopropoxypyridine

Abstract

2-Chloro-5-isopropoxypyridine is a key heterocyclic building block in modern synthetic chemistry, particularly valued in the fields of medicinal and agricultural science. Its utility stems from a nuanced reactivity profile governed by the electronic interplay of the pyridine nitrogen, a C2-chloro substituent, and a C5-isopropoxy group. This guide provides an in-depth analysis of the molecule's electronic architecture and explores its reactivity across three major classes of transformations: electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind its regiochemical outcomes and providing field-proven experimental protocols, this document serves as a comprehensive resource for chemists seeking to strategically employ this versatile intermediate in complex molecule synthesis.

The Electronic Architecture: A Tale of Competing Influences

The reactivity of any aromatic system is dictated by the distribution of electron density within the ring. In 2-chloro-5-isopropoxypyridine, three distinct structural features engage in an electronic "tug-of-war" that defines its chemical behavior.

-

The Pyridine Nitrogen: As a heteroatom, nitrogen is more electronegative than carbon. It exerts a strong electron-withdrawing effect through both induction (σ-network) and resonance (π-network), generally deactivating the ring towards electrophilic attack.[1][2] Conversely, this electron deficiency, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, makes the ring susceptible to nucleophilic attack.[3][4][5]

-

The C2-Chloro Substituent: The chlorine atom is highly electronegative and withdraws electron density via induction, further deactivating the ring. However, its most critical role is that of an excellent leaving group, priming the C2 position for nucleophilic aromatic substitution (SNAr) and serving as the reactive handle for a vast array of cross-coupling reactions.

-

The C5-Isopropoxy Group: The oxygen atom of the isopropoxy group possesses lone pairs of electrons that it can donate into the pyridine π-system via resonance (+R effect). This effect is electron-donating and activating, opposing the deactivating effects of the nitrogen and chlorine. This resonance donation preferentially increases electron density at the positions ortho (C4, C6) and para (C2) to itself.

The net result is a highly polarized ring. The C2 position is electron-poor and equipped with a leaving group, making it the primary site for nucleophilic and cross-coupling reactions. The C4 and C6 positions are electronically enriched by the isopropoxy group, marking them as the most likely (though still challenging) sites for electrophilic attack.

Figure 1: Competing electronic effects on the pyridine core.

Electrophilic Aromatic Substitution (EAS): A Challenging Transformation

Pyridine itself undergoes electrophilic aromatic substitution only under harsh conditions, with substitution occurring primarily at the C3 position.[1][2] The powerful deactivating nature of the pyridinium cation, formed under the acidic conditions typical for EAS (e.g., nitration), makes the reaction exceedingly difficult.[1]

For 2-chloro-5-isopropoxypyridine, the activating, ortho,para-directing isopropoxy group at C5 competes with the deactivating, meta-directing influences of the ring nitrogen and the C2-chloro group.

-

Nitrogen directs to: C3, C5

-

Chloro group directs to: C3, C5

-

Isopropoxy group directs to: C4, C6

The C4 and C6 positions benefit from the strong resonance donation of the isopropoxy group. However, the overall electron-deficient nature of the ring means that forcing conditions are likely required, and yields may be modest. The C4 position is generally favored over C6, as it is para to the activating group and avoids the steric hindrance and proximal inductive withdrawal from the C2-chloro group.

Representative Protocol: Nitration

Causality: Nitration requires a potent electrophile, the nitronium ion (NO₂⁺), generated from nitric acid and a strong dehydrating acid like sulfuric acid.[6] Due to the deactivated nature of the pyridine ring, elevated temperatures are necessary to achieve a reasonable reaction rate.

Methodology:

-

Reaction Setup: To a cooled (0 °C) flask containing concentrated sulfuric acid (5 mL), add 2-chloro-5-isopropoxypyridine (1.0 mmol) portion-wise, ensuring the temperature remains below 10 °C.

-

Reagent Addition: Add fuming nitric acid (1.1 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C.

-

Monitoring: The reaction must be monitored by a validated method (e.g., TLC or LC-MS) to determine the point of optimal conversion and minimize byproduct formation.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Pathway

The convergence of an electron-deficient ring system and a good leaving group at the C2 position makes SNAr the most facile and high-yielding reaction for this substrate.[7] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The stability of this intermediate is the key to the reaction's success; a resonance structure that places the negative charge directly on the electronegative ring nitrogen provides a significant stabilizing contribution, a feature available only with attack at the C2 or C4 positions.[3][5]

Figure 2: Workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Representative Protocol: Amination with Morpholine

Causality: This protocol exemplifies a classic SNAr displacement. A polar aprotic solvent like DMSO is used to solvate the cation of the base and leave the anionic nucleophile highly reactive. A base (e.g., K₂CO₃) is required to deprotonate the amine, generating the active nucleophile in situ, or to act as an acid scavenger if the amine salt is formed.

Methodology:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add 2-chloro-5-isopropoxypyridine (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL).

-

Reaction: Heat the mixture to 100-120 °C with vigorous stirring.

-

Monitoring: Track the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Work-up: Cool the reaction to room temperature and dilute with water (20 mL).

-

Extraction & Purification: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Complexity

The C(sp²)-Cl bond at the C2 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with exceptional functional group tolerance.[9][10][11]

Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for constructing biaryl structures.[12] It involves the coupling of the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) catalyzed by a palladium complex.[13][14] The choice of ligand is critical for activating the C-Cl bond.[15]

Figure 3: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling with Phenylboronic Acid

Causality: This protocol uses a Pd(0) catalyst generated in situ or a pre-catalyst. A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is essential to facilitate the oxidative addition of the relatively inert C-Cl bond.[16] An aqueous base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step. A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.

Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2-chloro-5-isopropoxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Catalyst Premix: In a separate vial, dissolve a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

-

Solvent & Catalyst Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask. Add the catalyst premix via syringe.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.[16]

-

Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination

As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for C-N bond formation under potentially milder conditions and with a broader scope of amines.[17][18] The reaction is particularly valuable for coupling less nucleophilic amines.

Representative Protocol: Buchwald-Hartwig Amination with Aniline

Causality: The oxidative addition of the C-Cl bond is often the rate-limiting step, necessitating a highly active catalyst system.[19] Sterically hindered biarylphosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the phosphine ligand (e.g., RuPhos, 1.5-4.5 mol%), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add 2-chloro-5-isopropoxypyridine (1.0 mmol) and aniline (1.2 mmol).

-

Solvent Addition: Add dry, degassed toluene or 1,4-dioxane (5 mL).

-

Reaction: Seal the tube and heat the mixture to 80-110 °C.

-

Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

-

Work-up & Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry the organic layer, and concentrate. Purify the product by column chromatography.

| Reaction Type | Key Reagents | Typical Conditions | Primary Outcome |

| SNAr | Amine, Alkoxide | Base (K₂CO₃), DMSO, 100-120 °C | C-N, C-O bond formation |

| Suzuki-Miyaura | Boronic Acid | Pd catalyst, Ligand, Base, Dioxane/H₂O, 100 °C | C-C bond formation |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, NaOtBu, Toluene, 80-110 °C | C-N bond formation |

| Table 1: Summary of Key Transformations and Typical Conditions. |

Conclusion

The reactivity of 2-chloro-5-isopropoxypyridine is a textbook example of how substituent effects can be harnessed for strategic chemical synthesis. While the electron-deficient nature of the pyridine ring renders it largely inert to classical electrophilic substitution, this same property, in concert with the C2-chloro group, unlocks a rich and predictable chemistry based on nucleophilic substitution and palladium-catalyzed cross-coupling. The C2 position is the molecule's primary reactive center, readily undergoing displacement by a wide variety of nucleophiles and participating efficiently in robust C-C and C-N bond-forming reactions. This predictable, site-selective reactivity makes 2-chloro-5-isopropoxypyridine an invaluable and reliable building block for the construction of complex, high-value molecules in pharmaceutical and materials science.

References

-

Organic Chemistry Division. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridine. PubChem. Retrieved from [Link]

- CN102040554A. (n.d.). Method for preparing 2-chloro-5-nitropyridine. Google Patents.

- CN109456257B. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.

- EP1626045A1. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.

-

ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

-

Author. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Source. Retrieved from [Link]

-

Dr. A. K. Tutorial. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

-

ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

ACS Publications. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloro-5-isopropylpyridine. Retrieved from [Link]

-

Dose of Organic Chemistry. (2017). Electrophilic substitution reactions - pyridine. YouTube. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]

-

Erland Stevens. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved from [Link]

-

Pearson. (n.d.). EAS Reactions of Pyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

- US5946638A. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.

-

National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

NROChemistry. (n.d.). Cross-Coupling Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Bentham Science. (n.d.). Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review. Retrieved from [Link]

-

Synlett. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Thieme. Retrieved from [Link]

- US5329011A. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.

-

Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

-

Dr. A. K. Tutorial. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]